molecular formula C23H20N4O4S B10997564 methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10997564
M. Wt: 448.5 g/mol
InChI Key: YHZFIZFFRGCKPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a thiazole ring, and a phenylethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetylation: The quinazolinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Thiazole Ring Formation: The thiazole ring is introduced through a condensation reaction involving a thioamide and a haloketone.

    Final Coupling: The phenylethyl group is attached via a nucleophilic substitution reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with cellular receptors, modulating signal transduction pathways. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Shares the quinazolinone core but lacks the thiazole and phenylethyl groups.

    Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Contains a similar quinazolinone core with an ethoxy group instead of the thiazole ring.

Uniqueness

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone core, thiazole ring, and phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-31-22(30)20-18(12-11-15-7-3-2-4-8-15)32-23(26-20)25-19(28)13-27-14-24-17-10-6-5-9-16(17)21(27)29/h2-10,14H,11-13H2,1H3,(H,25,26,28)

InChI Key

YHZFIZFFRGCKPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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